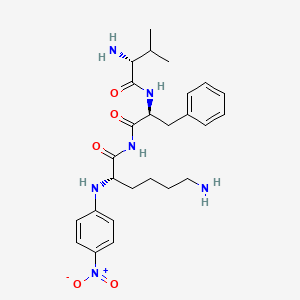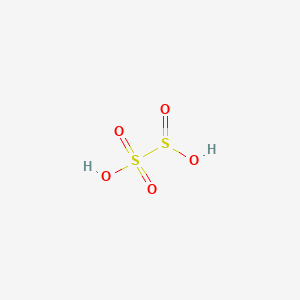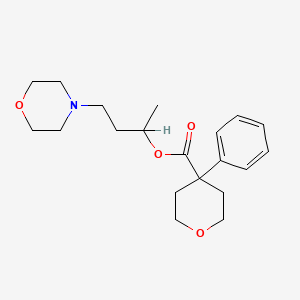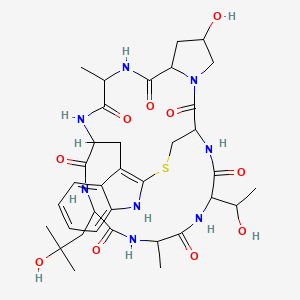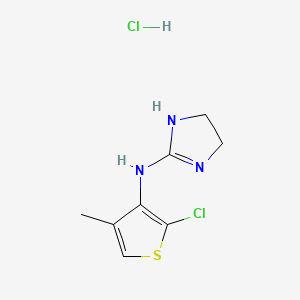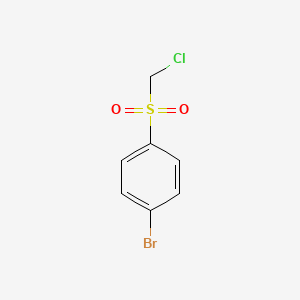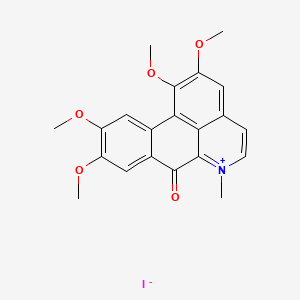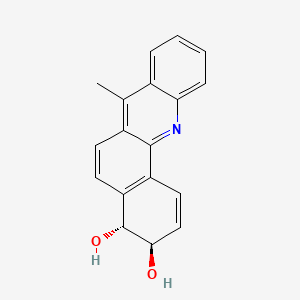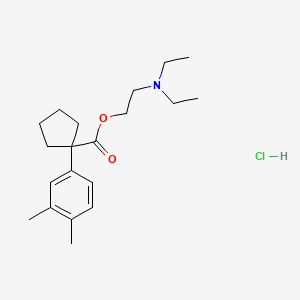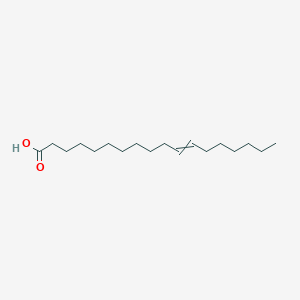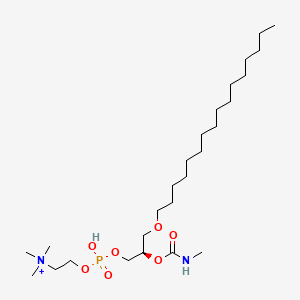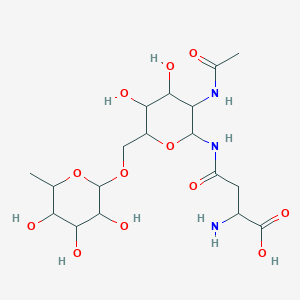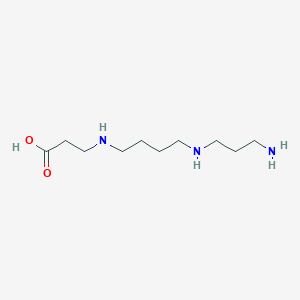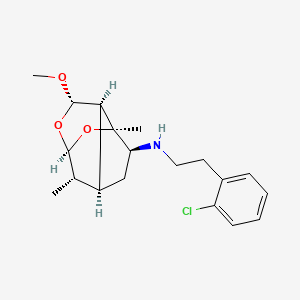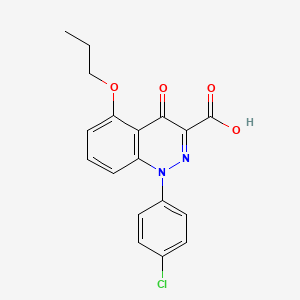
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SC-1271 is a member of cinnolines.
Applications De Recherche Scientifique
Pollen Suppressant in Wheat
One application of a compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid is as a pollen suppressant in wheat. Specifically, SC-2053, which is closely related, has been studied for its metabolism in wheat plants and wheat callus cultures. It was found that the compound and its metabolites accumulate significantly in the plant, indicating its potential utility in hybrid wheat production (Cross et al., 1995).
Structural Analysis and Crystal Formation
The structure of cinoxacin, another compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid, has been examined in detail. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields including materials science and pharmaceuticals (Rosales et al., 1985).
Synthesis and Modification
Research has been conducted on the synthesis of various derivatives of cinnoline-based compounds. These studies often explore the synthesis of new structures, which can lead to the discovery of compounds with novel properties or potential applications in drug development and other areas (Zinchenko et al., 2009).
Antioxidant Activity
Investigations into the antioxidant activity of tricyclic compounds containing a tetrahydroquinoline moiety have been carried out. These studies explore the potential for such compounds to serve as antioxidants, which could have implications in medical research, particularly in the development of treatments for diseases caused by oxidative stress (Rudenko et al., 2014).
Metal Complex Formation
The formation of metal complexes with cinoxacin has been studied. These complexes can have various applications, including potential use in catalysis, material science, and as models for biological systems (Ruiz et al., 1999).
Propriétés
Numéro CAS |
130561-18-1 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid |
Formule moléculaire |
C18H15ClN2O4 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-10-25-14-5-3-4-13-15(14)17(22)16(18(23)24)20-21(13)12-8-6-11(19)7-9-12/h3-9H,2,10H2,1H3,(H,23,24) |
Clé InChI |
VFYQJNIDOUTUCX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
SMILES canonique |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



